molecular formula C8H7FO2 B032593 2-Fluoro-4-methoxybenzaldehyde CAS No. 331-64-6

2-Fluoro-4-methoxybenzaldehyde

Cat. No.: B032593
CAS No.: 331-64-6
M. Wt: 154.14 g/mol
InChI Key: UNWQNFJBBWXFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2-Fluoro-4-methoxybenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

2-Fluoro-4-methoxybenzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to store it locked up and avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

2-Fluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde

Mode of Action

Aldehydes are typically electrophilic and can react with nucleophilic sites in biological molecules . This interaction could lead to changes in the structure and function of these molecules.

Biochemical Pathways

It has been used in the preparation of various compounds, including fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, and others . These compounds could potentially affect various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s reactivity. Additionally, the presence of other molecules could influence its interactions with its targets .

Biochemical Analysis

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzaldehydes can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. The process involves the reaction of 4-bromo-3-fluoroanisole with a suitable reagent to introduce the aldehyde group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of silver oxide (Ag2O) and sodium hydroxide (NaOH) in water. The reaction mixture is typically heated to around 55°C, and the product is isolated by filtration and washing with hot water .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-4-methoxybenzoic acid.

    Reduction: 2-Fluoro-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzaldehyde
  • 2-Fluoro-4-methylbenzaldehyde
  • 2-Fluoro-4-chlorobenzaldehyde

Uniqueness

2-Fluoro-4-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzaldehyde ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various fluorinated aromatic compounds .

Properties

IUPAC Name

2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQNFJBBWXFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370546
Record name 2-Fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-64-6
Record name 2-Fluoro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethylamine (0.92 ml, 6.60 mmol) was added to a solution of 2-fluoro-4-methoxybenzylalcohol (346.9 mg, 2.22 mmol) in DMSO (8 ml). Pyridine sulfur trioxide (1.0501 g, 6.60 mmol) was added portionwise to the mixture checking raise of the temperature. The mixture was stirred for 0.5 hours. The mixture was added to 5% KHSO4 aqueous solution, extracted three times with ethyl acetate and dried over MgSO4. The mixture was concentrated and purified by silica gel chromatography (hexane/ether=5/1) to give the title compound (301 mg; 88%).
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
346.9 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.0501 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-fluoro anisole (34.4 g, 168 mmol) in anhydrous THF (300 mL) was added dropwise, at −78° C. under argon, n-BuLi (2.5 M in THF, 101 mL, 252 mol). After 5 min DMF (40 mL, 503 mmol) was added and the reaction micture was kept at −78° C. for 2 hrs. Aqueous NH4Cl (250 mL) was carefully added and the layers separated. The aqueous phase was further extracted with ethyl acetate. The organic phases were combined and washed successively with water, brine and dried (MgSO4). The residue was purified on silica gel (eluent: 10% ethyl acetate in hexane) to give 13.99 g of 2-fluoro-4-methoxy-benzaldehyde (54%). 1H NMR (300 MHz; CDCl3): 3.88 (s, 3 H), 6.65 (d, J=12.3 Hz, 1 H), 6.80 (d, J=8.7 Hz, 1 H), 7.82 (t, J=8.7 Hz, 1 H), 10.21 (s, 1 H).
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 1-bromo-2-fluoro-4-methoxybenzene (3.02 g) in tetra hydrofuran (75 mL) was added n-butyl lithium (2.71 mol/L n-hexane solution, 6.0 mL) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To this mixture was added N,N-dimethylformamide (1.7 mL) at the same temperature, and the mixture was stirred under ice-cooling for 1 hour. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with a saturated aqueous sodium hydrogen carbonate solution and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=8/1-4/1) to give 2-fluoro-4-methoxybenzaldehyde (1.54 g). The title compound was prepared in a similar manner to that described in Reference Example 45 using this material instead of 4-isobutylbenzaldehyde.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.